molecular formula C15H30N2O2 B2943021 tert-Butyl 1-neopentylpiperidin-4-ylcarbamate CAS No. 1286273-35-5

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate

Cat. No.: B2943021
CAS No.: 1286273-35-5
M. Wt: 270.417
InChI Key: HIRRZQNCPAHGIL-UHFFFAOYSA-N
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Description

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate is a carbamate-protected piperidine derivative widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules. Its structure features a piperidine ring substituted at the 1-position with a neopentyl group (2,2-dimethylpropyl) and at the 4-position with a tert-butyl carbamate moiety. This compound is valued for its steric bulk and stability, which influence its reactivity and pharmacokinetic properties in drug development pipelines .

Properties

IUPAC Name

tert-butyl N-[1-(2,2-dimethylpropyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-14(2,3)11-17-9-7-12(8-10-17)16-13(18)19-15(4,5)6/h12H,7-11H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRRZQNCPAHGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-neopentylpiperidin-4-ylcarbamate typically involves the reaction of 1-neopentylpiperidin-4-ylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-neopentylpiperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-neopentylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Key Differences :

  • Substituent : The 1-position substituent is acetyl (CH₃CO-) instead of neopentyl.
  • Synthesis : Synthesized via a two-step process:
    • Acetylation : Reacting tert-butyl piperidin-4-ylcarbamate with acetic anhydride (Ac₂O) in dichloromethane (DCM) and triethylamine (Et₃N) yields the acetylated intermediate.
    • Deprotection : HCl/MeOH cleaves the tert-butyl carbamate group, generating the free amine .
  • Scalability : Parallel reactions achieved 670 g of crude product (Step 1) and 310 g (Step 2), indicating robust scalability .
  • Analytical Data :
    • ¹H NMR : Peaks at δ 4.05–3.95 (m, 1H, piperidinyl H), 2.10 (s, 3H, acetyl CH₃).
    • LCMS : [M+H]⁺ = 229.1 .
Parameter tert-Butyl 1-neopentylpiperidin-4-ylcarbamate tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Substituent (Position 1) Neopentyl (2,2-dimethylpropyl) Acetyl (CH₃CO-)
Molecular Weight ~270.4 g/mol (estimated) 229.1 g/mol (observed)
Synthetic Yield Not reported 670 g (crude, Step 1); 310 g (crude, Step 2)
Stability Likely higher steric protection Moderate; acetyl group prone to hydrolysis

Analog: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Key Differences :

  • Core Structure : Pyrrolidine vs. piperidine ring.
  • Functional Groups : Contains hydroxymethyl and 4-methoxyphenyl substituents.
  • Stability under recommended storage conditions is confirmed .
Parameter This compound tert-Butyl pyrrolidine derivative
Core Ring Piperidine Pyrrolidine
Substituents Neopentyl, tert-butyl carbamate Hydroxymethyl, 4-methoxyphenyl
Molecular Weight ~270.4 g/mol 307.4 g/mol
Hazard Profile Not reported Non-hazardous (per MSDS)

Pyridine-Based Analogs from Literature

lists pyridine derivatives with tert-butyl carbamate groups, such as:

  • tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Page 228)
  • tert-Butyl (4-((hydroxylimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate (Page 229)

Comparison :

  • Heterocycle : Pyridine vs. piperidine.
  • Reactivity: Pyridine derivatives may exhibit enhanced hydrogen-bonding capacity due to hydroxyl/hydroxyimino groups, influencing solubility and target binding .

Research Findings and Implications

Synthetic Efficiency : The acetylated analog () demonstrates scalable synthesis, but the neopentyl variant’s synthesis may require adapted conditions due to steric hindrance.

Stability : The neopentyl group likely enhances metabolic stability compared to acetyl or hydroxymethyl groups, making it preferable for prolonged biological activity.

Safety Gaps: While the pyrrolidine analog () is non-hazardous, toxicity data for the neopentyl derivative remains unstudied.

Biological Activity

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the available literature on its biological activity, including antibacterial properties, metabolic stability, and potential therapeutic applications.

  • Molecular Formula : C13H23N2O2
  • Molecular Weight : 239.34 g/mol
  • CAS Number : 73874-95-0

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mLBactericidal
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mLBactericidal
Staphylococcus epidermidisLow concentrations effectiveBactericidal
Gram-negative strains (E. coli)No activity-

The compound's ability to disrupt biofilm formation in S. aureus and S. epidermidis enhances its potential as a therapeutic agent in treating infections caused by these pathogens .

Metabolic Stability

In vitro studies have demonstrated that this compound is metabolically stable, primarily undergoing oxidation processes via cytochrome P450 enzymes. This metabolic pathway is critical for understanding the pharmacokinetics of the compound.

Table 2: Metabolic Pathways and Stability

EnzymeActivity
CYP3A4Major contributor to metabolism
CYP2D6Involved in oxidative metabolism
CYP2C9Minor role in metabolic clearance

These findings suggest that modifications to the tert-butyl group could enhance metabolic stability without significantly altering biological activity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy : A study highlighted its effectiveness against biofilm-forming bacteria, which are often resistant to conventional treatments. The compound demonstrated strong bactericidal properties at low concentrations comparable to last-resort antibiotics like vancomycin .
  • In Vivo Studies : Animal models have shown that administration of this compound resulted in significant reductions in bacterial load in infected tissues, suggesting its potential utility in clinical settings for treating resistant infections.
  • Safety Profile : Preliminary toxicity assessments indicate that the compound does not exhibit significant toxic effects at therapeutic doses, although further studies are needed to fully establish its safety profile .

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